(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS No.: 30246-33-4
VCID: VC0193774
Molecular Formula: C11H12N4O3S3
Molecular Weight: 344.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid - 30246-33-4](/images/no_structure.jpg)
Description | (6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₂N₄O₃S₃ and a molecular weight of 344.43 g/mol . It is also identified by the CAS number 30246-33-4 . Synonyms for this compound include 7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl]cephalosporanic acid and (6R-trans)-7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid . This compound is intended for research purposes only . The VWR indicates that special temperature and storage conditions may apply during shipping and delivery . PubChem identifies this chemical with CID number 6350581 . A similar chemical compound is (6R,7R)-7-[(2,2-dimethylpropanoyl)amino]-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, which has a molecular formula of C16H20N4O4S3 and a molecular weight of 428.55 . This compound is also known as Cefazolin EP Impurity B and has a CAS number of 2384108-14-7 . |
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CAS No. | 30246-33-4 |
Product Name | (6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Molecular Formula | C11H12N4O3S3 |
Molecular Weight | 344.4 g/mol |
IUPAC Name | (6S)-7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C11H12N4O3S3/c1-4-13-14-11(21-4)20-3-5-2-19-9-6(12)8(16)15(9)7(5)10(17)18/h6,9H,2-3,12H2,1H3,(H,17,18)/t6?,9-/m0/s1 |
Standard InChIKey | HJSGHKMSDOLGJJ-HSOSERFQSA-N |
SMILES | CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)O |
Canonical SMILES | CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)O |
Appearance | Yellowish Brown Solid |
Purity | > 95% |
Synonyms | 7-Amino-3-[(2-methyl-1,3,4-thiadiazol-5-ylthio)methyl]-3-cephem-4-carboxylic Acid; (6R-trans)-7-Amino-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 7-ZACA |
PubChem Compound | 6350581 |
Last Modified | Aug 15 2023 |
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